molecular formula C9H12OS B14835237 3-Ethyl-5-(methylthio)phenol

3-Ethyl-5-(methylthio)phenol

Cat. No.: B14835237
M. Wt: 168.26 g/mol
InChI Key: GQTIZVOSYJZOEP-UHFFFAOYSA-N
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Description

3-Ethyl-5-(methylthio)phenol is an organic compound characterized by the presence of an ethyl group at the third position and a methylthio group at the fifth position on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(methylthio)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-Ethyl-5-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the ethyl and methylthio groups can modulate the compound’s hydrophobicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    3-Ethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.

    5-Methylthiophenol: Lacks the ethyl group, leading to variations in reactivity and applications.

    3-Methyl-5-(methylthio)phenol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.

Uniqueness: 3-Ethyl-5-(methylthio)phenol is unique due to the presence of both ethyl and methylthio groups, which confer distinct chemical properties and potential applications. Its combination of hydrophobic and hydrophilic characteristics makes it versatile for various scientific and industrial uses.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

3-ethyl-5-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

GQTIZVOSYJZOEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC)O

Origin of Product

United States

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